Bis(2,2,2-trifluoroethyl) phosphite
Overview
Description
Bis(2,2,2-trifluoroethyl) phosphite is a chemical compound that has been studied for its potential applications in various synthetic reactions. It is a phosphorus-containing compound with trifluoroethyl groups that can participate in a variety of chemical transformations.
Synthesis Analysis
The synthesis of related phosphorus compounds has been explored in several studies. For instance, the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction using tris(2,2,2-trifluoroethyl)phosphite is described, demonstrating the synthetic utility of these types of compounds . Additionally, the synthesis of heavy alkali metal bis(trimethylsilyl)phosphides has been achieved by reacting trimethylsilyl-substituted phosphines with alkali metal tert-butyl alcoholates, showcasing the reactivity of phosphorus compounds with alkali metals .
Molecular Structure Analysis
The molecular structures of phosphorus compounds can be quite diverse. For example, the crystal structures of bis(trimethylsilyl)phosphides display polymeric ladder-type structures, indicating the versatility of phosphorus in forming various geometries . The molecular structure of bis(phosphoryl) and bis(phosphonio) derivatives has been investigated by X-ray crystallography, revealing unusually large bond angles around phosphorus atoms .
Chemical Reactions Analysis
Bis(2,2,2-trifluoroethyl) phosphite and its derivatives are involved in several chemical reactions. The consecutive reaction of bis(2,2,2-trifluoroethyl) phosphite has been utilized for the one-pot synthesis of 3-cyano-β,γ-unsaturated nitriles with high E-selectivity and excellent yields . Furthermore, bis(trifluoromethyl)iodophosphine sulfide has been used to synthesize compounds where phosphorus atoms are bridged by a sulfur atom9.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2,2,2-trifluoroethyl) phosphite derivatives are influenced by their molecular structure. For instance, the thermal and spectroscopic properties of bis[bis(pentafluoroethyl)phosphinyl]imides have been discussed, with comparisons to bis((trifluoromethyl)sulfonyl)imide derivatives . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements .
Scientific Research Applications
Synthesis of Unsaturated Nitriles and Esters
Bis(2,2,2-trifluoroethyl) phosphite has been utilized in the synthesis of various organic compounds. For instance, it is used in the one-pot synthesis of 3-cyano-β, γ-unsaturated nitriles, providing high yields with exclusive or predominant E-selectivity (沈延昌 & 张玉明, 2010). Another application includes the synthesis of substituted 3-alkoxycarbonyl-β,γ-unsaturated esters, again demonstrating significant Z-selectivity (Yanchang Shen & Yuming Zhang, 2003).
Catalysis and Chemical Transformations
This compound plays a critical role in catalytic processes. A study exploring the coordination behavior and application of a bis(phosphite) ligand in isomerizing hydroformylation of internal olefins highlighted its efficacy (Swechchha Pandey & Samir H. Chikkali, 2015). Additionally, bis(2,2,2-trifluoroethyl) phosphonate has been shown to be effective in the synthesis of Z-unsaturated N-methoxy-N-methylamides (S. Fortin, F. Dupont, & P. Deslongchamps, 2002).
Enhancement of Electrochemical Capacitors
In the field of electrochemistry, bis(2,2,2-trifluoroethyl) phosphite and its derivatives have been explored for improving the stability of electrochemical capacitors at higher voltages. This includes its use as a fluorinated additive for acetonitrile/tetraalkylammonium-tetrafluoroborate-based electrolytes (F. C. Krause et al., 2021).
Flame Retardancy in Lithium-Ion Batteries
A notable application of bis(2,2,2-trifluoroethyl) ethylphosphonate, a related compound, is in enhancing the safety of lithium-ion batteries. This compound acts as a flame retardant, significantly reducing the flammability of the electrolyte and improving battery safety (Xiaomin Zhu et al., 2015).
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Relevant Papers The relevant papers retrieved include studies on the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and the use of “Bis(2,2,2-trifluoroethyl) phosphite” as a reagent for the synthesis of mono- and diesters of phosphorous acid .
properties
IUPAC Name |
oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVAFSSZPRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) phosphite | |
CAS RN |
92466-70-1 | |
Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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